![molecular formula C18H17N3O2S B5677318 2-{[3-cyano-4-(4-hydroxyphenyl)-5,6,7,8-tetrahydro-2-quinolinyl]thio}acetamide](/img/structure/B5677318.png)
2-{[3-cyano-4-(4-hydroxyphenyl)-5,6,7,8-tetrahydro-2-quinolinyl]thio}acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related quinoline derivatives often involves green and efficient methods. For instance, Lei, Ma, and Hu (2011) developed a procedure for synthesizing 2-amino-3-cyano-1,4,5,6-tetrahydropyrano[3,2-c]quinolin-5-one derivatives using a one-pot condensation method that emphasizes environmental sustainability and operational simplicity (Lei, Ma, & Hu, 2011).
Molecular Structure Analysis
The molecular structure of similar quinoline derivatives has been extensively studied. Wen et al. (2006) examined the bond lengths and angles in a related compound, N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide monohydrate, revealing a nearly planar conformation and highlighting intramolecular hydrogen bonds (Wen et al., 2006).
Chemical Reactions and Properties
Quinoline derivatives demonstrate a range of chemical reactions and properties. Karmakar and Baruah (2008) synthesized different hydrates of a related receptor, N-[2-(4-methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)acetamide, which interacted with various acids, affecting its fluorescence properties (Karmakar & Baruah, 2008).
Physical Properties Analysis
The physical properties of these compounds are often characterized by their interaction with light and acids. The work by Karmakar and Baruah (2008) is an example of how the physical properties of quinoline derivatives are influenced by their molecular structure and external stimuli (Karmakar & Baruah, 2008).
properties
IUPAC Name |
2-[[3-cyano-4-(4-hydroxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c19-9-14-17(11-5-7-12(22)8-6-11)13-3-1-2-4-15(13)21-18(14)24-10-16(20)23/h5-8,22H,1-4,10H2,(H2,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNONQXVVUWXYQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=N2)SCC(=O)N)C#N)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[3-cyano-4-(4-oxocyclohexa-2,5-dien-1-ylidene)-5,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetamide |
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